eumelanin

Catalog No.
S1825001
CAS No.
12627-86-0
M.F
C9H10N2O2
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
eumelanin

CAS Number

12627-86-0

Product Name

eumelanin

Molecular Formula

C9H10N2O2

Molecular Weight

0

Synonyms

eumelanin

Eumelanin is a type of melanin, a complex biopolymer responsible for pigmentation in various organisms, including humans. It primarily exists in two forms: 5,6-dihydroxyindole (DHI)-derived eumelanin, which is dark brown or black and insoluble, and 5,6-dihydroxyindole-2-carboxylic acid (DHICA)-derived eumelanin, which is lighter and soluble in alkaline conditions. Both forms result from the oxidative polymerization of the amino acid tyrosine within specialized organelles called melanosomes in melanocytes. The enzyme tyrosinase catalyzes the initial step of this process, converting tyrosine into dihydroxyphenylalanine (DOPA), which subsequently transforms into dopaquinone. This compound can follow different pathways to yield either DHI or DHICA, which then undergo further oxidation and polymerization to form eumelanin polymers .

  • Tyrosine Hydroxylation:
    TyrosinetyrosinaseDOPA\text{Tyrosine}\xrightarrow{\text{tyrosinase}}\text{DOPA}
  • Formation of Dopaquinone:
    DOPAtyrosinaseDopaquinone\text{DOPA}\xrightarrow{\text{tyrosinase}}\text{Dopaquinone}
  • Pathways to Eumelanin:
    • Dopaquinone can convert into either DHI or DHICA through distinct pathways:
      • For DHI:
        DopaquinoneLeucodopachromeDopachrome5,6dihydroxyindoleEumelanin\text{Dopaquinone}\rightarrow \text{Leucodopachrome}\rightarrow \text{Dopachrome}\rightarrow 5,6-\text{dihydroxyindole}\rightarrow \text{Eumelanin}
      • For DHICA:
        DopaquinoneLeucodopachromeDopachrome5,6dihydroxyindole 2 carboxylic acidEumelanin\text{Dopaquinone}\rightarrow \text{Leucodopachrome}\rightarrow \text{Dopachrome}\rightarrow 5,6-\text{dihydroxyindole 2 carboxylic acid}\rightarrow \text{Eumelanin}
  • Polymerization: The final step involves the oxidative polymerization of these intermediates into eumelanin polymers, resulting in a complex structure with varying molecular weights and properties .

Eumelanin plays several crucial biological roles:

  • Photoprotection: It absorbs ultraviolet radiation, protecting skin cells from UV-induced damage and reducing the risk of skin cancers.
  • Antioxidant Activity: Eumelanin scavenges free radicals, thereby mitigating oxidative stress.
  • Pigmentation: It contributes to the color of hair and skin, influencing aesthetic traits and potentially playing a role in sexual selection.
  • Neuromodulation: In certain brain regions, eumelanin may interact with neurotransmitters, influencing neural activity .

Eumelanin can be synthesized both biologically and artificially:

  • Biological Synthesis: This occurs naturally in melanocytes through the enzymatic conversion of tyrosine to eumelanin via the aforementioned pathways.
  • Chemical Synthesis: Laboratory methods often involve:
    • Oxidative polymerization of DHI or DHICA under controlled conditions.
    • Using catalysts or specific solvents to influence the polymerization process and achieve desired molecular weights and solubility profiles .
  • In Silico Methods: Recent advancements include computational modeling to simulate the polymerization process and predict the properties of synthesized eumelanin .

Eumelanin has diverse applications across various fields:

  • Cosmetics: Used for pigmentation in hair dyes and skin products due to its natural color properties.
  • Pharmaceuticals: Explored for drug delivery systems due to its ability to bind various substances.
  • Biomaterials: Investigated for use in bioengineering and tissue regeneration due to its biocompatibility.
  • Photoprotection Products: Incorporated into sunscreens and protective clothing for enhanced UV protection .

Eumelanin interacts with various chemicals and compounds:

  • It can bind drugs and organic amines, potentially altering their pharmacokinetics.
  • Studies indicate that eumelanin may sequester heavy metals and polycyclic aromatic hydrocarbons, providing a protective mechanism against toxicity.
  • Its interactions are significant in understanding drug formulations and toxicology related to pigmented tissues .

Eumelanin is often compared with other types of melanin, particularly pheomelanin. Below is a comparison highlighting its uniqueness:

PropertyEumelaninPheomelaninNeuromelanin
ColorBrown to blackYellow to redDark brown
SolubilityInsoluble (DHI)SolubleInsoluble
Chemical StructureContains DHI/DHICA unitsContains benzothiazine unitsDerived from dopamine
Biological RoleUV protectionLess effective UV protectionNeurological functions
OccurrenceFound in skin/hairFound in lighter pigmented areasFound in brain regions

Similar Compounds

  • Pheomelanin
  • Neuromelanin
  • Allomelanin

Eumelanin's unique structural composition and properties contribute significantly to its functional roles in biological systems, distinguishing it from other melanic compounds .

Dates

Modify: 2023-07-20

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